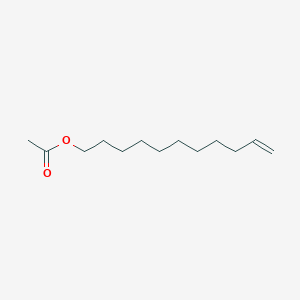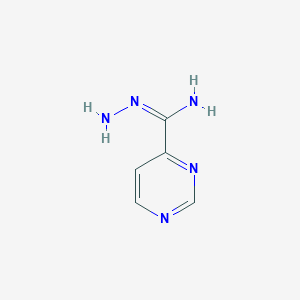
N-aminopyrimidine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-aminopyrimidine derivatives has been explored in various studies. For instance, the synthesis of a compound closely related to N-aminopyrimidine-4-carboximidamide, namely (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Another study reported the synthesis of 2-(4-Aminophenyl)-5-aminopyrimidine via a condensation reaction of vinamidium salts and amidine chloride salts, followed by a hydrazine palladium-catalyzed reduction . These methods highlight the versatility of condensation reactions in synthesizing N-aminopyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of N-aminopyrimidine derivatives has been characterized using various techniques. In the case of PY4DA, the structure was investigated using FTIR, 1HNMR, and UV-Visible spectroscopy, and the results were compared with computational methods such as Density Functional Theory (DFT) . The crystal structures of N′-aminopyridine-2-carboximidamide and its derivative were determined, revealing intermolecular N—H⋯N hydrogen-bonding interactions that form a two-dimensional network and a chain, respectively .
Chemical Reactions Analysis
The reactivity of N-aminopyrimidine derivatives allows for further functionalization. For example, 3-Methyl-5-nitropyrimidin-4(3H)-one reacted with enaminones to cause ring transformation, leading to functionalized 4-aminopyridines . This demonstrates the potential for N-aminopyrimidine derivatives to undergo chemical transformations that can introduce various functional groups and create complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-aminopyrimidine derivatives are significant for their potential applications. The study of PY4DA revealed its antimicrobial activity, which was assessed using the disk well diffusion method at various concentrations . The physical properties, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), were predicted using the Swiss ADME online tool . Additionally, novel polyimides derived from 2-(4-Aminophenyl)-5-aminopyrimidine exhibited excellent thermal stability and mechanical properties, with high glass transition temperatures and resistance to common organic solvents . The study of N6-substituted 2-amino-4-chloro-5-formylpyrimidines provided insights into the hydrogen-bonded aggregation of these compounds, which can occur in zero, one, two, and three dimensions, influencing their solid-state properties .
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
N-aminopyrimidine-4-carboximidamide derivatives, such as the pyranopyrimidine core, are crucial for the pharmaceutical industry due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to develop substituted pyranopyrimidine scaffolds through one-pot multicomponent reactions. These efforts aim to streamline the synthesis of these complex molecules, highlighting the compound's significance in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Structural Basis in Antifolate Compounds
The structural characteristics of small-molecule antifolate compounds, which are critical in treating infections and cancer, have been extensively studied. N-aminopyrimidine derivatives are pivotal in designing inhibitors that closely interact with enzymes like dihydrofolate reductase (DHFR), a key target in chemotherapy. This research underscores the importance of understanding the molecular and structural bases of potential therapeutic agents (Schwalbe & Cody, 2006).
Activation by AMPK
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) exemplifies a pharmacological modulator of AMPK activity, showcasing the broader application of N-aminopyrimidine derivatives in metabolic regulation and cancer pathogenesis. The distinction between AMPK-dependent and independent effects of such compounds calls for nuanced understanding and interpretation in biomedical research (Visnjic et al., 2021).
Neurodegenerative Disease Treatment
4-Aminopyridine, a derivative relevant to the broader family of N-aminopyrimidines, demonstrates the potential of these compounds in treating neurodegenerative diseases. By acting as a potassium channel blocker, it offers insights into therapeutic strategies for conditions like multiple sclerosis, showcasing the versatility of N-aminopyrimidine derivatives in drug development (Kostadinova & Danchev, 2019).
Anticancer Attributes
The fused heterocyclic structure of pyrazolopyrimidines, closely related to N-aminopyrimidine derivatives, has revealed significant therapeutic significance across various disease conditions, including cancer. The synthesis and medicinal aspects, including structure-activity relationships of these compounds, have been extensively explored, indicating the critical role of N-aminopyrimidine structures in developing novel anticancer agents (Chauhan & Kumar, 2013).
Eigenschaften
IUPAC Name |
N'-aminopyrimidine-4-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c6-5(10-7)4-1-2-8-3-9-4/h1-3H,7H2,(H2,6,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFRZVPXBWKTDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CN=C1/C(=N/N)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-aminopyrimidine-4-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

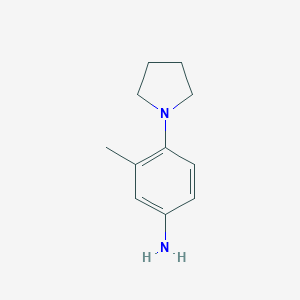
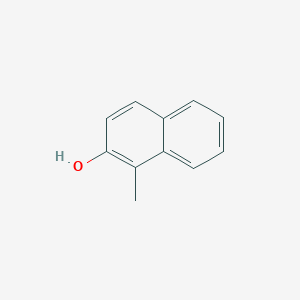
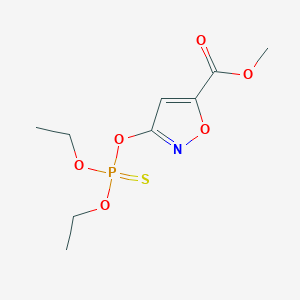
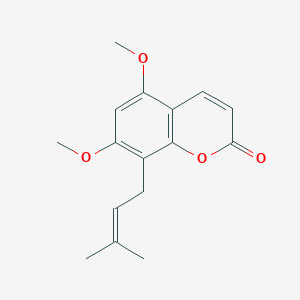
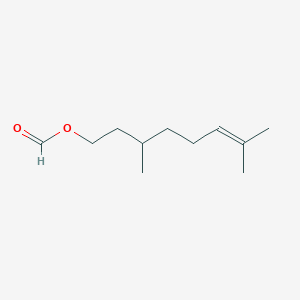
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
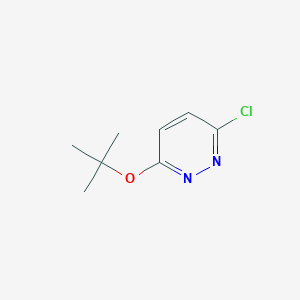

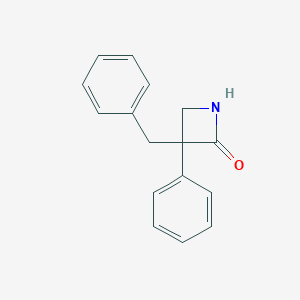
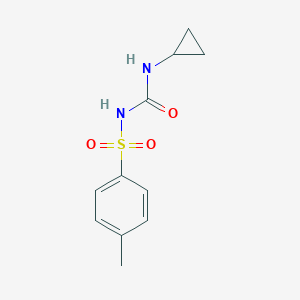
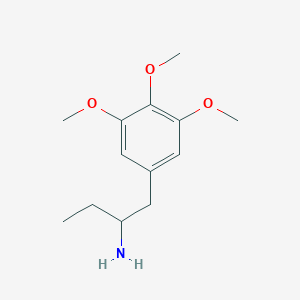
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
